molecular formula C10H13ClN2O5 B12406719 1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12406719
M. Wt: 276.67 g/mol
InChI Key: WQMQACLYZYXSDZ-WJZMDOFJSA-N
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Description

1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by a pyrimidine base attached to a ribosyl moiety, which includes a chlorine atom and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and ribose sugars.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of hydrogen peroxide or other oxidizing agents.

    Glycosylation: The ribosyl moiety is attached to the pyrimidine base through glycosylation reactions, typically using catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, Grignard reagents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, alkanes, and substituted pyrimidine nucleosides.

Scientific Research Applications

1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.

    Pathways: It interferes with the synthesis and repair of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A pyrimidine nucleoside with a similar structure but lacking the chlorine atom.

    Cytidine: Another pyrimidine nucleoside with an amino group instead of the chlorine atom.

    Thymidine: A pyrimidine nucleoside with a methyl group at the 5-position instead of the chlorine atom.

Uniqueness

1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the chlorine atom and multiple hydroxyl groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7?,9-/m1/s1

InChI Key

WQMQACLYZYXSDZ-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl

Origin of Product

United States

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